Cas no 3732-90-9 (Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-)

Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- structure
3732-90-9 structure
Product Name:Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
CAS No:3732-90-9
MF:C15H17N3
MW:239.315582990646
CID:306702
PubChem ID:77319
Update Time:2025-04-19

Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
    • N,N,2-trimethyl-4-phenyldiazenylaniline
    • N,N-DIMETHYL-4-AMINO-3-METHYLAZOBENZENE
    • 3-Methyl-4-DAB
    • UNII-659HNU0ZCT
    • BRN 1842369
    • Benzenamine, N,N,2-trimethyl-4-(phenylazo)-
    • o-Toluidine, N,N-dimethyl-4-(phenylazo)-
    • N,N,2-TRIMETHYL-4-(2-PHENYLDIAZENYL)BENZENAMINE
    • DTXSID501038285
    • SCHEMBL3341207
    • 3-Methyl-4-dimethylaminoazobenzene
    • 659HNU0ZCT
    • Benzenamine, N,N,2-trimethyl-4-(2-phenyldiazenyl)-
    • 3732-90-9
    • Inchi: 1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3/b17-16+
    • InChI Key: FMDTUZFOCQKSFX-WUKNDPDISA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1C)/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.14241
  • Monoisotopic Mass: 239.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28A^2
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.1092 (rough estimate)
  • Melting Point: 120℃
  • Boiling Point: 371.98°C (rough estimate)
  • Flash Point: 188.3°C
  • Refractive Index: 1.5610 (estimate)
  • PSA: 27.96

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